molecular formula C7H3BrF3NO3 B1447411 1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene CAS No. 1807244-22-9

1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene

Cat. No.: B1447411
CAS No.: 1807244-22-9
M. Wt: 286 g/mol
InChI Key: RWQWTXJGBBZEPY-UHFFFAOYSA-N
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Description

1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. It belongs to the class of nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is notable for its unique combination of bromine, fluorine, and difluoromethoxy substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of 3-difluoromethoxy-6-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions .

Industrial production methods may involve more efficient catalytic processes to ensure high yields and purity. For example, palladium-catalyzed direct arylation reactions have been explored for the synthesis of polyfluoroalkoxy-substituted bromobenzenes, which can be adapted for the production of this compound .

Chemical Reactions Analysis

1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates, such as bromine or nitro groups, which participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-1-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-3(9)1-2-4(15-7(10)11)6(5)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWTXJGBBZEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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